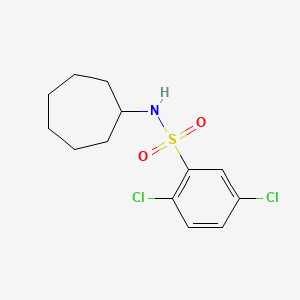

2,5-dichloro-N-cycloheptylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dichloro-N-cycloheptylbenzenesulfonamide (DCCB) is a sulfonamide derivative that has gained significant attention in scientific research due to its potential pharmacological properties. It is a white crystalline solid that is soluble in water and organic solvents. DCCB is also known as a carbonic anhydrase inhibitor, which means it can inhibit the activity of carbonic anhydrase enzymes in the body.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Natural Products

The compound is utilized in [5+2] cycloaddition reactions, a powerful method to access seven-membered ring systems found in complex natural products and pharmaceuticals . This reaction type is crucial for the synthesis of intricate molecules with potential therapeutic effects.

Medicine

While specific applications in medicine for this compound are not detailed in the search results, compounds like 2,5-dichloro-N-cycloheptylbenzenesulfonamide are often explored for their potential as intermediates in pharmaceutical synthesis . They may be investigated for their role in creating new drugs or improving existing medication formulations.

Agriculture

In agriculture, such chemical compounds can be researched for their use as intermediates in the synthesis of agrochemicals . These substances could be part of the development of new pesticides or herbicides that help protect crops from pests and diseases.

Industrial Uses

Industrially, 2,5-dichloro-N-cycloheptylbenzenesulfonamide may be studied for its properties as a chemical intermediate in the production of various industrial chemicals . Its role could be pivotal in creating materials with specific desired properties, such as increased durability or resistance to environmental factors.

Environmental Applications

Environmental science might explore the use of this compound in pollution control or remediation efforts . Research could focus on its effectiveness in breaking down pollutants or in the synthesis of compounds that can neutralize harmful environmental agents.

Biochemistry

In biochemistry, the compound could be part of studies related to enzyme inhibition or activation . Understanding its interaction with biological molecules could lead to insights into the regulation of biochemical pathways or the development of biochemical assays.

Physics

Although not directly related to physics, the physical properties of 2,5-dichloro-N-cycloheptylbenzenesulfonamide, such as melting and boiling points, density, and molecular structure, are essential for its applications in other fields . These properties might be relevant in studies of material science and engineering, where the compound’s behavior under different physical conditions is analyzed.

Wirkmechanismus

Target of Action

The primary target of 2,5-dichloro-N-cycloheptylbenzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.

Biochemical Pathways

The inhibition of Fructose-1,6-bisphosphatase 1 by 2,5-dichloro-N-cycloheptylbenzenesulfonamide would affect the gluconeogenesis pathway . This could lead to decreased production of glucose, impacting energy metabolism in cells.

Result of Action

The molecular and cellular effects of 2,5-dichloro-N-cycloheptylbenzenesulfonamide’s action would likely be related to its impact on glucose metabolism. By inhibiting Fructose-1,6-bisphosphatase 1, the compound could potentially decrease glucose production, which could have various downstream effects depending on the specific cellular context .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-cycloheptylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c14-10-7-8-12(15)13(9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWKEYDICEESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-cycloheptylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2794487.png)

![4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2794489.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2794491.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2794493.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)

![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2794497.png)

![N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2794498.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2794502.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)

![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)